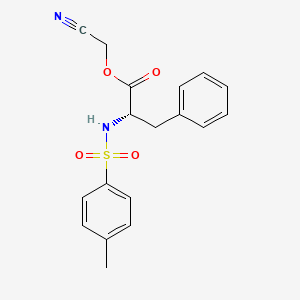

L-3-Phenyl-N-(p-tolylsulfonyl)alanine cyanomethyl ester

Description

L-3-Phenyl-N-(p-tolylsulfonyl)alanine cyanomethyl ester is a synthetic amino acid derivative featuring a phenyl group at the β-carbon of alanine, a p-toluenesulfonyl (tosyl) protecting group on the amino moiety, and a cyanomethyl ester at the carboxyl terminus. This compound is primarily utilized in peptide synthesis and protein engineering, particularly for tRNA aminoacylation via coupling with pdCpA (phosphorylated cytidylyl-adenosine) derivatives . The cyanomethyl ester group enhances reactivity in nucleophilic displacement reactions, enabling efficient incorporation of non-canonical amino acids into proteins .

Properties

CAS No. |

64187-44-6 |

|---|---|

Molecular Formula |

C18H18N2O4S |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

cyanomethyl (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |

InChI |

InChI=1S/C18H18N2O4S/c1-14-7-9-16(10-8-14)25(22,23)20-17(18(21)24-12-11-19)13-15-5-3-2-4-6-15/h2-10,17,20H,12-13H2,1H3/t17-/m0/s1 |

InChI Key |

VUEMVRRTXLPPPX-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC#N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OCC#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester typically involves multiple steps. One common synthetic route starts with the protection of the amino group of L-phenylalanine, followed by the introduction of the p-tolylsulfonyl group. The final step involves the esterification of the carboxyl group with cyanomethyl chloride under basic conditions. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester undergoes various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The cyanomethyl ester group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.

Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein modifications.

Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The cyanomethyl ester group can also participate in covalent modifications of proteins, affecting their function and stability. These interactions and modifications are crucial for the compound’s biological and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in molecular properties, synthetic routes, and applications between L-3-Phenyl-N-(p-tolylsulfonyl)alanine cyanomethyl ester and related compounds:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Assumed structure based on naming conventions.

†Molecular weight inferred from structurally similar compound in .

‡Example from ; exact structure varies by biphenyl substitution.

Key Comparative Insights:

Ester Group Reactivity: The cyanomethyl ester in the target compound and biphenyl-phenylalanine derivatives exhibits high reactivity in nucleophilic acyl substitution, enabling efficient coupling with pdCpA (34–38% yield in final steps) . In contrast, 3-indoxyl esters (e.g., in ) are less reactive but valued for fluorescent properties in biochemical assays . Isopropyl esters (e.g., in ) are more stable but require harsh conditions for hydrolysis, limiting their utility in delicate synthetic workflows .

Protecting Group Effects :

- Tosyl groups (Evidences 2, 3, 5) provide robust protection for amines during synthesis but may require acidic conditions (e.g., TFA) for deprotection .

- Benzoyl groups () offer similar stability but are less polar, influencing solubility in organic solvents .

Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl in ) introduce electronegative effects, altering bioactivity for agricultural applications .

Applications: The target compound and biphenyl analogs are critical for expanding the genetic code via tRNA charging, enabling site-specific incorporation of non-standard amino acids . Herbicidal derivatives () highlight the role of ester and aryl group modifications in agrochemical design .

Research Findings and Challenges

- Synthetic Optimization: Cyanomethyl esters require anhydrous conditions to prevent premature hydrolysis, whereas indoxyl esters demand light-protected environments .

- Contradictions in Stability : While tosyl-protected compounds (Evidences 2, 3, 5) are generally stable, their deprotection can generate acidic byproducts that may degrade sensitive intermediates .

Biological Activity

L-3-Phenyl-N-(p-tolylsulfonyl)alanine cyanomethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through a multistep process involving the Ugi four-component reaction, which combines an amine, an isocyanide, a carboxylic acid, and an aldehyde. This method allows for the efficient formation of diverse compound libraries with potential biological applications . The cyanomethyl ester functional group enhances the electrophilic character of the carbonyl carbon, facilitating nucleophilic attack during peptide bond formation .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against resistant hepatocellular carcinoma cells . The mechanism appears to involve apoptosis induction, as evidenced by increased markers of programmed cell death in treated cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 6.0 | Apoptosis |

| A431 (Skin Cancer) | 16.0 | Apoptosis |

| AsPC-1 (Pancreatic Cancer) | 0.08 | Apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Preliminary screening against Gram-positive and Gram-negative bacteria showed varying degrees of inhibition, suggesting potential as an antibiotic agent .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 20 µg/mL |

Case Study 1: Anticancer Efficacy in Vivo

A study investigated the in vivo efficacy of this compound in a mouse model of P388 lymphocytic leukaemia. Mice treated with the compound exhibited a life extension of approximately 120% at a non-toxic dose of 2 mg/kg/day, demonstrating its potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

Research into the mechanistic pathways revealed that the compound induces apoptosis through the activation of caspase pathways. Specifically, caspases 3 and 9 were significantly activated in treated cancer cells, indicating that the compound triggers intrinsic apoptotic pathways .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare L-3-Phenyl-N-(p-tolylsulfonyl)alanine cyanomethyl ester, and what reaction parameters are critical for optimizing yield?

Answer:

The synthesis typically involves three key steps: (1) introduction of the p-tolylsulfonyl protecting group to the amino acid, (2) esterification of the carboxylic acid with chloroacetonitrile to form the cyanomethyl ester (CME), and (3) final deprotection or functionalization. For example, analogous protocols for Tyr(SO₃)-CME synthesis start with Boc-protected tyrosine, followed by sulfonation and CME formation using chloroacetonitrile under basic conditions (e.g., triethylamine) . Critical parameters include:

- Reagent stoichiometry : Excess chloroacetonitrile (2–3 equivalents) ensures complete esterification.

- Deprotection conditions : Acidic hydrolysis (e.g., TFA) is preferred for sulfonamide stability, while avoiding harsh reducing agents (e.g., Zn) that may hydrolyze the CME .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

Basic: How is the cyanomethyl ester moiety in this compound utilized in aminoacylation processes for biochemical studies?

Answer:

Cyanomethyl esters (CMEs) serve as activated intermediates for coupling amino acids to tRNA or synthetic nucleotides (e.g., pdCpA). The CME group enhances electrophilicity, enabling efficient nucleophilic attack by the 3'-OH of tRNA or dinucleotides. For example, in mRNA display or flexizyme systems, CME-activated amino acids are ligated to tRNA analogs, facilitating ribosomal incorporation of non-canonical amino acids . Key steps include:

- Hydrolysis of methyl esters : LiOH-mediated saponification of methyl esters precedes CME activation.

- Coupling conditions : Dry DMF and tetrabutylammonium salts enhance solubility and reaction efficiency .

Advanced: What challenges arise during the deprotection of sulfonamide-protected amino acid cyanomethyl esters, and how can these be methodologically mitigated?

Answer:

The p-tolylsulfonyl group is stable under acidic conditions but may complicate final deprotection. Key challenges include:

- Incomplete deprotection : Residual sulfonamide groups can hinder downstream applications (e.g., peptide elongation). Use of TFA in dichloromethane (1:1 v/v) for 2–4 hours ensures complete removal without CME hydrolysis .

- CME instability : Strong bases or prolonged exposure to nucleophiles (e.g., amines) can hydrolyze the CME. Strategies include:

Advanced: What analytical techniques are most effective for characterizing the structural integrity and purity of sulfonamide-modified amino acid cyanomethyl esters?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of sulfonamide attachment and CME formation. For example, the p-tolylsulfonyl group shows characteristic aromatic protons at δ 7.6–7.8 ppm, while the CME methylene group appears at δ 4.5–4.7 ppm .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ for C₁₇H₁₈N₂O₅S: expected m/z 362.09) .

- HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) assess purity (>95% required for biochemical applications) .

Advanced: How do alternative protecting groups on the sulfonamide moiety influence the stability and reactivity of cyanomethyl esters in solid-phase peptide synthesis (SPPS)?

Answer:

The p-tolylsulfonyl group offers superior stability over traditional Boc or Fmoc protections in SPPS:

-

Acid stability : Resists cleavage by TFA, enabling orthogonal deprotection of other groups (e.g., tert-butyl esters).

-

Nucleophile resistance : Unlike nitroveratryloxycarbonyl (NVOC), the sulfonamide resists thiol or amine nucleophiles during coupling steps .

-

Comparative data :

Protecting Group Stability in TFA Compatibility with CME p-Tolylsulfonyl High Excellent NVOC Low Moderate Trityl Moderate Poor

Advanced: How can researchers resolve contradictions in reported synthetic yields for sulfonamide-modified CME derivatives?

Answer:

Discrepancies in yields often stem from:

- Solvent purity : Trace water in DMF or acetonitrile hydrolyzes CME. Use of molecular sieves or anhydrous solvents improves consistency .

- Catalyst selection : Pd(PPh₃)₄ vs. Pd(OAc)₂ in coupling reactions (e.g., Suzuki-Miyaura) affects byproduct formation. Screening catalysts and ligands (e.g., XPhos) optimizes efficiency .

- Validation : Reproducing protocols with internal standards (e.g., ¹³C-labeled starting materials) controls for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.